molecular formula C8H7Br2ClO B8789645 1,3-Dibromo-2-(2-chloroethoxy)benzene

1,3-Dibromo-2-(2-chloroethoxy)benzene

Cat. No. B8789645
M. Wt: 314.40 g/mol
InChI Key: ZQAOIFYSBQZPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07951799B2

Procedure details

A solution comprising 2,6-dibromophenol (3.90 g, 15.00 mmol), potassium carbonate (2.48 g, 17.94 mmol) and DMF (40 ml) was added with 1-bromo-2-chloro ethane (4.30 g, 29.98 mmol) and stirred at room temperature for 16 hours. The reaction solution was concentrated and liquid separation was carried out with ethyl acetate-water. The organic layer was washed with saturated sodium chloride water and dried with anhydrous sodium sulfate. The residue obtained by concentration was purified by silica gel column chromatography (n-hexane) to obtain the target compound (4.75 g, quant.) as a colorless oily substance.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][Cl:19]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[O:9][CH2:17][CH2:18][Cl:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Step Two
Name
Quantity
2.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
liquid separation
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (n-hexane)
CUSTOM
Type
CUSTOM
Details
to obtain the target compound (4.75 g, quant.) as a colorless oily substance

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(C(=CC=C1)Br)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.